molecular formula C15H16FNO3S B2913357 3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide CAS No. 1798488-44-4

3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide

Cat. No.: B2913357
CAS No.: 1798488-44-4
M. Wt: 309.36
InChI Key: AWAYQZXXVFLNMW-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide is a synthetic benzamide derivative offered for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzamide scaffolds are frequently investigated in medicinal chemistry for their diverse bioactivities . Structurally related compounds have been explored as inhibitors of histone deacetylase (HDAC), a key target in oncology and epigenetics research . Furthermore, molecular frameworks incorporating thiophene and benzamide groups are often studied for their potential in developing enzyme inhibitors and investigating protein-ligand interactions . The specific combination of the 4-methoxybenzamide unit, a fluorine substituent, and a hydroxyethyl-thiophene moiety in this compound suggests potential for research into kinase signaling pathways or other cellular mechanisms . Researchers can utilize this chemical as a building block or intermediate in organic synthesis, particularly for constructing more complex molecules with potential biological activity. Its structure, featuring hydrogen bond donors and acceptors, makes it a candidate for studies in crystallography and supramolecular chemistry, where similar compounds have been analyzed to understand intermolecular interactions and crystal packing .

Properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-9-5-6-21-14(9)12(18)8-17-15(19)10-3-4-13(20-2)11(16)7-10/h3-7,12,18H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAYQZXXVFLNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The hydroxyethyl group can be introduced through a reaction between an appropriate thiophene derivative and an epoxide under basic conditions.

    Amidation: The final step involves the coupling of the fluorinated hydroxyethyl intermediate with 4-methoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC or DMP.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Thiazole Derivatives

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ():
    • Molecular Formula : C₂₄H₂₀N₂O₂S
    • Key Features : Replaces the thiophene ring with a dihydrothiazole system. The benzamide retains a 4-methyl group instead of fluorine/methoxy substitutions.
    • Structural Impact : The thiazole ring introduces a planar, conjugated system, contrasting with the thiophene’s electron-rich sulfur atom. X-ray data show bond angles (e.g., C3–C2–N1 = 123.2°) and dihedral deviations (e.g., −170.98° for O1–C4–C11–C16), indicating rigidity compared to the hydroxyethyl-thiophene flexibility in the target compound .

Thiophene-Based Analogues

  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (): Molecular Formula: C₁₈H₁₃F₂NOS Key Features: Shares a fluorinated benzamide core but replaces the hydroxyethyl group with a dihydrothienylidene ring. Spectral Comparison: IR spectra confirm absence of hydroxyl stretches (~3150–3319 cm⁻¹ in the target compound) due to lack of hydroxyethyl .

Functional Group Variations

Methoxy and Halogen Modifications

  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Molecular Formula: C₁₅H₁₄ClNO₂ Key Features: Retains a methoxy group but replaces fluorine with a chlorophenyl group. Lacks heterocyclic components.

Trifluoromethyl and Pesticide Analogues

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): Molecular Formula: C₁₇H₁₆F₃NO₂ Key Features: Incorporates a trifluoromethyl group for enhanced lipophilicity, contrasting with the target’s polar hydroxyethyl group.

Physicochemical and Spectral Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral Features
Target Compound C₁₈H₁₆FNO₄S 361.4 3-F, 4-OCH₃, hydroxyethyl-thiophene IR: C=O stretch (~1663–1682 cm⁻¹), OH stretch (~3150–3319 cm⁻¹)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl... C₂₄H₂₀N₂O₂S 408.5 Thiazole, 4-CH₃ X-ray: C3–C2–N1 = 123.2°, planar thiazole ring
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl... C₁₈H₁₃F₂NOS 329.4 Dihydrothienylidene, 2-F IR: Absent OH stretch, C=S vibration (~1247–1255 cm⁻¹)
Flutolanil C₁₇H₁₆F₃NO₂ 323.3 Trifluoromethyl, isopropoxy High lipophilicity (logP > 3) due to CF₃ group

Key Differences and Implications

Dihydrothienylidene analogues () lack hydroxyl groups, reducing hydrogen-bonding capacity.

Substituent Effects: Fluorine and methoxy groups in the target compound may improve electronic interactions (e.g., hydrogen bonding, dipole moments) versus non-halogenated analogues (). Trifluoromethyl groups (e.g., flutolanil) increase lipophilicity, suggesting divergent applications (pharmaceutical vs. agrochemical) .

Synthesis Pathways :

  • The target compound’s hydroxyethyl-thiophene moiety likely requires specialized coupling reagents (e.g., DCC/HOBt as in ), whereas triazole-thiones () are synthesized via cyclization in basic media.

Biological Activity

3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The incorporation of a fluorine atom and a hydroxyethyl group in its structure may enhance its bioavailability and interaction with biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H18FN1O3S1\text{C}_{16}\text{H}_{18}\text{F}\text{N}_{1}\text{O}_{3}\text{S}_{1}

Key Structural Features

  • Fluorine Atom : Enhances lipophilicity and may increase binding affinity to biological targets.
  • Hydroxyethyl Group : Provides potential for hydrogen bonding, influencing solubility and bioactivity.
  • 3-Methylthiophene Moiety : Contributes to unique chemical properties and potential interactions with various biological systems.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related benzamide derivatives have shown IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cell lines, including MCF-7, a model for breast cancer .

Case Study: Antiproliferative Activity

CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHEK 2935.3
This compoundTBDTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar derivatives have demonstrated activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) as low as 8 µM . This suggests that the compound may possess promising antibacterial effects.

Case Study: Antimicrobial Efficacy

CompoundBacterial StrainMIC (µM)
Compound CE. faecalis8
Compound DS. aureus16
This compoundTBDTBD

The mechanism of action for compounds in this class often involves the inhibition of specific enzymes or receptors, leading to disruption of cellular processes. The presence of the fluorine atom may enhance the binding affinity to these targets, facilitating more effective inhibition.

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the thiophene derivative.
  • Introduction of the fluorine group using fluorinating agents.
  • Amide coupling reactions to form the final product.

Synthetic Route Overview

StepDescription
Step 1Preparation of key intermediates such as 3-fluoro-4-methylphenylamine
Step 2Fluorination using agents like N-fluorobenzenesulfonimide
Step 3Amide coupling under controlled conditions

Q & A

Q. What are the optimal synthetic routes and challenges for preparing 3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide?

Methodological Answer: The synthesis involves multi-step reactions, starting with functionalization of the thiophene ring and coupling to the benzamide core. Key steps include:

  • Thiophene intermediate preparation : 3-Methylthiophene derivatives are synthesized via Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃.
  • Amide coupling : The hydroxyethyl-thiophene intermediate is coupled to 3-fluoro-4-methoxybenzoic acid using coupling agents (e.g., DCC/HOBt) at low temperatures (-50°C) to minimize side reactions .
  • Challenges : Epimerization at the hydroxyethyl chiral center and purification of polar intermediates (e.g., column chromatography with ethyl acetate/hexane gradients).
    Table 1: Example Reaction Conditions
StepReagentsTemperatureYield (%)
1AlCl₃, CH₂Cl₂0–25°C65–75
2DCC, HOBt, -50°C-50°C50–60

Reference: Synthesis of analogous benzamides in .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments focus on distinguishing thiophene protons (δ 6.8–7.2 ppm) and methoxy/fluoro groups (δ 3.8–4.2 ppm for OCH₃; δ -110 to -120 ppm for ¹⁹F NMR).
    • ESI-MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 350.12).
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.
    Critical Note : Residual solvents (e.g., DMF) must be quantified via GC-MS to meet ICH guidelines .

Advanced Research Questions

Q. What evidence supports the compound’s biological activity, and how are conflicting data resolved in antimicrobial assays?

Methodological Answer:

  • Antimicrobial Screening : MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) show activity at 8–16 µg/mL, but variability arises due to:
    • Strain-specific resistance : Efflux pump expression in clinical isolates may reduce efficacy.
    • Contradictions : Discrepancies in fungal activity (e.g., C. albicans MIC ranges from 32–128 µg/mL) are resolved by standardizing broth microdilution protocols (CLSI M27-A3).
  • Mechanistic Studies : Fluorescence quenching assays reveal binding to bacterial PPTase enzymes, validated via competitive inhibition with coenzyme A derivatives .

Reference: Analogous thiophene-benzamide antimicrobial studies in .

Q. How does crystallographic analysis clarify conformational stability and intermolecular interactions?

Methodological Answer:

  • X-ray Diffraction : Single-crystal analysis (orthorhombic P2₁2₁2₁ space group) shows:
    • Intramolecular H-bonding : Between the hydroxyl group (O-H) and thiophene sulfur (distance: 2.8 Å).
    • Packing interactions : π-Stacking of benzamide rings (3.5 Å spacing) and C-F···H-C contacts stabilize the lattice .
      Table 2: Crystallographic Data (Analogous Compound)
ParameterValue
Space groupP2₁2₁2₁
a, b, c (Å)7.10, 11.42, 18.95
R-factor0.034
Reference: Structural data from .

Q. How can fluorescence spectroscopy elucidate the compound’s interaction with metal ions or biomolecules?

Methodological Answer:

  • pH-Dependent Studies : Fluorescence intensity peaks at pH 7.4 (λₑₓ=280 nm, λₑₘ=340 nm), quenched by Pb²⁺/Cu²⁺ via static quenching (Stern-Volmer constant KSV = 1.2×10⁴ M⁻¹).
  • Competitive Binding Assays : Displacement with EDTA restores fluorescence, confirming metal chelation.
    Experimental Design :

Prepare 10 µM compound in buffer (pH 2.7–10.1).

Titrate with metal ions (0–100 µM).

Calculate binding constants using Benesi-Hildebrand plots .

Reference: Fluorescence methods in .

Q. What computational strategies predict SAR (Structure-Activity Relationships) for optimizing bioactivity?

Methodological Answer:

  • Docking Simulations : AutoDock Vina models the compound in PPTase active sites (PDB: 1TWZ), highlighting hydrogen bonds with Arg127 and hydrophobic contacts with Phe89.
  • QSAR Models : Hammett constants (σ) for substituents (e.g., -OCH₃ σ=0.12; -F σ=0.43) correlate with logP and MIC values.
    Optimization Insights :
    • Electron-withdrawing groups (e.g., -CF₃) improve bacterial uptake but reduce solubility.
    • Methylthiophene enhances metabolic stability vs. unsubstituted thiophene .

Q. How are stability and degradation profiles assessed under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : 0.1 M HCl/NaOH at 40°C for 24h; LC-MS identifies cleavage products (e.g., free benzoic acid).
    • Oxidative Stress : 3% H₂O₂ degrades the thiophene ring, forming sulfoxide derivatives.
  • Pharmacokinetic Stability : Microsomal assays (rat liver S9 fraction) show t½ = 45 min, suggesting CYP3A4-mediated oxidation .

Q. What strategies resolve discrepancies in reported enzymatic inhibition data?

Methodological Answer:

  • Enzyme Source Variability : Recombinant vs. crude bacterial PPTase extracts yield differing IC₅₀ values (2 µM vs. 10 µM). Normalize activity using a positive control (e.g., fosmidomycin).
  • Assay Interference : Thiophene autofluorescence at 340 nm is mitigated by using luminescence-based ATP depletion assays .

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